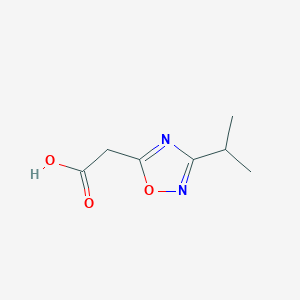

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid

Overview

Description

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid is a chemical compound characterized by its unique structure, which includes an isopropyl group attached to a 1,2,4-oxadiazole ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid typically involves the following steps:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives.

Introduction of the isopropyl group: The isopropyl group can be introduced via a substitution reaction using an appropriate isopropylating agent.

Attachment of the acetic acid moiety: The final step involves the esterification or amidation reaction to attach the acetic acid group to the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions can introduce different substituents at various positions on the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various alkylating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid has found applications in several scientific fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

3-Isopropyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring structure but differ in their substituents.

Acetic acid derivatives: Compounds with similar acetic acid moieties but different heterocyclic rings.

Uniqueness: 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid is unique due to its combination of the isopropyl group and the oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)acetic acid is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H10N2O3

- Molecular Weight : 170.17 g/mol

- CAS Number : 1082329-24-5

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity : In vitro studies demonstrated that this compound inhibits the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values in the low micromolar range. For instance, related oxadiazole derivatives showed IC50 values ranging from 0.420 μM to 6.554 μM against different cancer types .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | ~5.132 |

| 2-(5-benzyl-1,3,4-oxadiazol-2-yl)thio-N-(3-(trifluoromethyl)phenyl)acetamide | U-937 | 0.420 |

The anticancer activity of oxadiazoles is often attributed to their ability to induce apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can trigger apoptotic pathways in a dose-dependent manner . Additionally, molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression.

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies have reported that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are crucial in inflammatory responses .

Case Studies

- Study on MCF-7 Cells : A recent study assessed the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 μM, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Inhibition of Alkaline Phosphatase : Another study explored the inhibitory effects of related oxadiazole compounds on alkaline phosphatase (ALP), an enzyme often associated with cancer metastasis. The findings revealed that certain derivatives exhibited potent inhibitory activity with IC50 values significantly lower than existing treatments .

Properties

IUPAC Name |

2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)7-8-5(12-9-7)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYDDHUJBHSPMIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238168 | |

| Record name | 3-(1-Methylethyl)-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092297-95-4 | |

| Record name | 3-(1-Methylethyl)-1,2,4-oxadiazole-5-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092297-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Methylethyl)-1,2,4-oxadiazole-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.